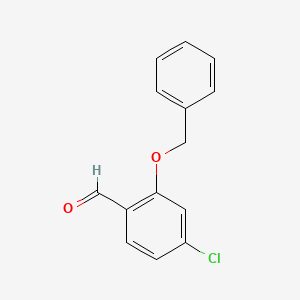

2-(Benzyloxy)-4-chlorobenzaldehyde

Description

2-(Benzyloxy)-4-chlorobenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 2 and a chlorine atom at position 4 on the benzaldehyde ring. Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 246.69 g/mol (CAS: 117490-57-0) . The compound’s SMILES representation is C1=CC=C(C=C1)COC2=C(C=O)C=C(C=C2)Cl, and its InChIKey is NYDXXBPGGPYUDR-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-chloro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFJXPSAALMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chlorobenzaldehyde can be achieved through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol replaces the hydrogen atom of the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chlorobenzaldehyde undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-Benzyloxy-4-chlorobenzoic acid.

Reduction: 2-Benzyloxy-4-chlorobenzyl alcohol.

Substitution: 2-Benzyloxy-4-aminobenzaldehyde (when reacted with amines).

Scientific Research Applications

2-(Benzyloxy)-4-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chlorobenzaldehyde depends on the specific reaction or applicationThe benzyloxy group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of benzyloxy and chloro groups significantly impacts electronic and steric properties. For instance, this compound has a para-chloro group relative to the aldehyde, whereas 4-(benzyloxy)-2-chlorobenzaldehyde has an ortho-chloro group. This alters reactivity in substitution reactions .

- The absence of analogous data for this compound suggests substituent position critically modulates activity.

Physical Properties

Handling Recommendations :

- Use personal protective equipment (PPE) and work in a fume hood when handling chloro- or benzyloxy-substituted benzaldehydes .

Biological Activity

2-(Benzyloxy)-4-chlorobenzaldehyde is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H13ClO2

- Molecular Weight : 248.70 g/mol

- Structural Characteristics : The compound features a benzaldehyde functional group substituted with a benzyloxy group and a chlorine atom at the para position, which significantly influences its reactivity and biological interactions.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : This compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could have therapeutic implications in diseases linked to enzyme dysregulation.

- Receptor Modulation : The structural properties allow it to interact with various biological receptors, influencing cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Ligand-Receptor Interactions : Acts as a ligand that binds to receptors involved in critical signaling pathways.

- Enzyme Inhibition : Competes with substrate molecules or alters the active site configuration of target enzymes.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes | |

| Receptor Modulation | Modulates receptor activity affecting signaling |

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, showing promising results that warrant further exploration for pharmaceutical applications.

Enzyme Inhibition

In vitro assays demonstrated that this compound could inhibit the activity of certain hydrolases. This inhibition was quantified using enzyme kinetics, indicating a competitive inhibition mechanism. Such findings suggest potential therapeutic applications in diseases where these enzymes play a critical role.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-3'-chloro-6'-methylbenzophenone | Contains similar halogen substituents | Moderate antimicrobial |

| 4-Bromo-3'-chloro-6'-methylcyclohexanol | Hydroxyl group; reduced reactivity | Limited enzyme inhibition |

| 4-Bromo-3'-chloro-6'-methylbenzaldehyde | Aldehyde functional group | Higher reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.